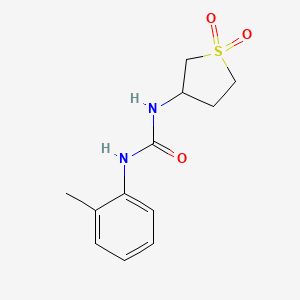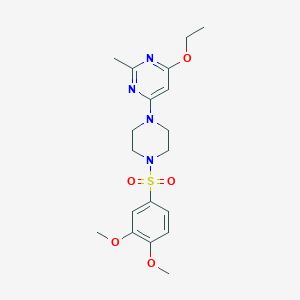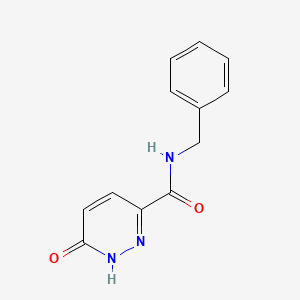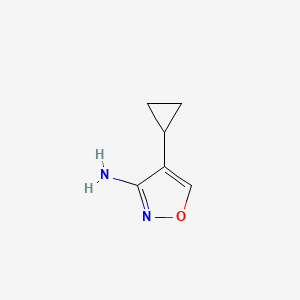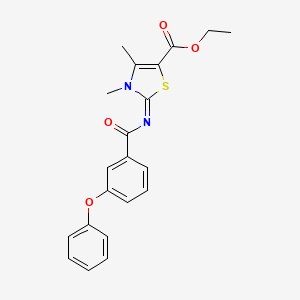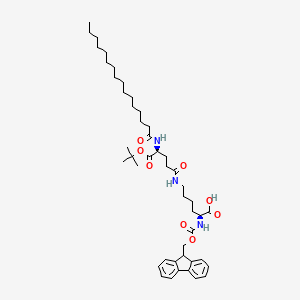
Fmoc-Lys(Pal-Glu-OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Pal-Glu-OtBu)-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with various protecting groups to facilitate its use in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a palmitoyl (Pal) group, and a tert-butyl ester (OtBu) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH typically involves multiple steps, starting with the protection of the lysine amino group with the Fmoc group. This is followed by the attachment of the palmitoyl group to the lysine side chain and the protection of the glutamic acid side chain with the tert-butyl ester group. The reactions are usually carried out under mild conditions to prevent the degradation of the protecting groups. Common reagents used in these reactions include Fmoc chloride, palmitoyl chloride, and tert-butyl bromoacetate .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient washing of intermediates to ensure high purity and yield. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Pal-Glu-OtBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Cleavage Reactions: Removal of the peptide from the solid support and deprotection of side chains using strong acids like trifluoroacetic acid (TFA)
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The final product is typically a fully deprotected peptide ready for further biological or chemical studies .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Lys(Pal-Glu-OtBu)-OH is used as a building block in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it a valuable tool in the development of new synthetic methodologies .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. These peptides can be labeled with fluorescent tags or other markers for imaging and tracking in biological systems .
Medicine
In medicine, peptides synthesized from this compound are investigated for their therapeutic potential. These peptides can act as inhibitors or activators of specific biological pathways, making them potential candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of peptides synthesized from Fmoc-Lys(Pal-Glu-OtBu)-OH depends on their specific sequence and structure. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The presence of the palmitoyl group can enhance the peptide’s ability to interact with cell membranes, increasing its bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Pal-Glu-OtBu)-OH but with a tert-butoxycarbonyl (Boc) group instead of the palmitoyl and glutamic acid groups.
Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the palmitoyl and glutamic acid groups.
Fmoc-Lys(ivDde)-OH: Features an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group for orthogonal protection
Uniqueness
This compound is unique due to the combination of its protecting groups, which provide specific properties such as enhanced membrane interaction and selective deprotection. This makes it particularly useful in the synthesis of peptides with complex structures and functions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXBYSAGYOQJW-ZAQUEYBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzamide](/img/structure/B2756900.png)
![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)


![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

